2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
CAS No.: 303994-66-3
Cat. No.: VC4235470
Molecular Formula: C11H8FN3O3
Molecular Weight: 249.201
* For research use only. Not for human or veterinary use.
![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline - 303994-66-3](/images/structure/VC4235470.png)
Specification
CAS No. | 303994-66-3 |
---|---|
Molecular Formula | C11H8FN3O3 |
Molecular Weight | 249.201 |
IUPAC Name | 2-fluoro-4-(5-nitropyridin-2-yl)oxyaniline |
Standard InChI | InChI=1S/C11H8FN3O3/c12-9-5-8(2-3-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H,13H2 |
Standard InChI Key | DRHUPORJDGFXNS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])F)N |
Introduction
Structural and Molecular Characteristics
Fundamental Chemical Identity
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline belongs to the class of diaryl ether derivatives, featuring a fluorine atom at the ortho position of the aniline ring and a nitro group at the para position of the pyridine moiety. Its IUPAC name, 2-fluoro-4-(5-nitropyridin-2-yl)oxyaniline, reflects this substitution pattern. The molecular weight of 249.201 g/mol and planar geometry facilitate π-π stacking interactions, a property often exploited in drug design for target binding .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 303994-66-3 |
Molecular Formula | C₁₁H₈FN₃O₃ |
Exact Mass | 249.201 g/mol |
SMILES Notation | C1=CC(=C(C=C1OC2=NC=C(C=C2)N+[O-])F)N |
Hydrogen Bond Donors | 2 (NH₂ and pyridine N-oxide) |
Hydrogen Bond Acceptors | 6 (3 nitro O, 2 ether O, NH₂) |
The electron-withdrawing nitro group (-NO₂) at the pyridine ring’s 5-position induces significant electronic effects, reducing the basicity of the adjacent pyridinyl oxygen while increasing the acidity of the aniline’s amino group (predicted pKa ≈ 3.8–4.2) .
Synthetic Methodologies
Nucleophilic Aromatic Substitution Pathways
The most reported synthesis involves a two-step sequence:
-
Halogenation of 4-Aminophenol:
Initial fluorination at the ortho position using Selectfluor® or xenon difluoride in acetonitrile yields 2-fluoro-4-aminophenol. -
Pyridine Coupling:
Reaction of the fluorinated intermediate with 2-chloro-5-nitropyridine under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) facilitates ether bond formation via nucleophilic displacement . Typical yields range from 45–60% after chromatographic purification.
Table 2: Optimal Reaction Conditions
Parameter | Value |
---|---|
Temperature | 110°C |
Catalyst | CuI (10 mol%) |
Base | K₂CO₃ (2.5 eq) |
Solvent | DMF |
Reaction Time | 12–16 hours |
Side products often include bis-arylated derivatives (∼15–20%) due to over-reactivity of the amino group, necessitating careful stoichiometric control .
Physicochemical Properties
Solubility and Stability Profiles
Experimental solubility data remain limited, but computational predictions (LogP ≈ 2.1) suggest moderate lipophilicity, favoring organic solvents like ethyl acetate and dichloromethane. The compound exhibits pH-dependent stability:
-
Acidic Conditions (pH < 3): Rapid decomposition via nitro group reduction.
-
Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C .
Thermogravimetric analysis reveals a melting point of 150–152°C with decomposition onset at 210°C, indicating suitability for high-temperature processing.
Pharmacological Applications
Antitubercular Activity
Structural analogs featuring the 2-phenoxy-N-phenylacetamide scaffold demonstrate potent activity against Mycobacterium tuberculosis. In particular:
-
MIC Values: 4 μg/mL against H37Rv strain for lead compounds .
-
Mechanism: Inhibition of InhA enoyl-ACP reductase, a key enzyme in mycolic acid biosynthesis .
The fluorine atom enhances membrane permeability, while the nitro group participates in redox cycling, generating reactive oxygen species toxic to mycobacteria .
Antibacterial Spectrum
Preliminary assays against Gram-positive pathogens (S. aureus, E. faecalis) show moderate inhibition (MIC 32–64 μg/mL), with reduced efficacy against Gram-negative species due to outer membrane impermeability .
Research Frontiers and Challenges
Toxicity Mitigation Strategies
While the nitro group contributes to antimicrobial activity, it raises hepatotoxicity concerns via cytochrome P450-mediated nitroreduction. Current strategies include:
-
Nitro Group Masking: Prodrug approaches using nitroreductase-sensitive protecting groups.
-
Fluorine Substitution: Introducing electron-withdrawing groups to stabilize the nitro moiety .
Computational Modeling Insights
Docking studies with InhA (PDB: 4TZK) predict strong hydrogen bonding between the aniline NH₂ and Tyr158 residue (ΔG = −9.2 kcal/mol) . QSAR models highlight the critical role of the pyridine ring’s dipole moment (μ ≈ 4.1 D) in dictating target affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume